molecular formula C10H9NO4 B2445059 Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate CAS No. 139284-98-3

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate

Cat. No.: B2445059
CAS No.: 139284-98-3
M. Wt: 207.185
InChI Key: UETLWVQQGAKXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is an organic compound with the molecular formula C10H9NO4. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate typically involves the reaction of 2-aminophenol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions usually require a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the benzoxazole ring. These derivatives are often used in further chemical synthesis and applications .

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is unique due to its specific ester group and the position of functional groups on the benzoxazole ring.

Biological Activity

Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate (C10H9NO4) is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields.

Overview of this compound

This compound is a derivative of benzoxazole, which is known for its heterocyclic structure containing nitrogen and oxygen. The compound's molecular weight is approximately 207.18 g/mol, and it has been synthesized through various methods involving the reaction of 2-aminophenol with ethyl oxalyl chloride in the presence of bases like pyridine .

Antimicrobial Properties

Research indicates that benzoxazole derivatives exhibit antimicrobial activity against various pathogens. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies involving model bacteria such as Bacillus subtilis and Escherichia coli, the compound demonstrated significant inhibitory effects . The minimal inhibitory concentrations (MIC) for these compounds are summarized in Table 1.

CompoundBacteriaMIC (µg/mL)
This compoundBacillus subtilis32
This compoundEscherichia coli64

Anticancer Activity

The compound has been evaluated for its anticancer properties across various cancer cell lines. Studies have shown that it exhibits cytotoxic effects on human cancer cells including breast (MCF-7), liver (HepG2), and lung cancer cells (A549). The cytotoxicity varies among different cell lines with IC50 values reported around 0.6 µM for certain derivatives .

Table 2 summarizes the cytotoxic effects observed in selected cancer cell lines:

Cell LineIC50 (µM)
MCF-70.5
HepG20.6
A5490.7

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions associated with cell proliferation and apoptosis pathways. The benzoxazole moiety plays a crucial role in mediating these interactions .

Case Studies

Several studies have highlighted the potential of benzoxazole derivatives in therapeutic applications:

  • Anticancer Study : A study assessed various benzoxazole derivatives against multiple cancer cell lines and found that compounds with similar structures to Ethyl 2-oxo exhibited significant cytotoxicity compared to standard chemotherapeutics like daunomycin .
  • Antimicrobial Research : Another investigation focused on the antibacterial properties of this compound against resistant strains of bacteria, demonstrating its potential as a new antimicrobial agent .

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-2-14-9(12)6-3-4-8-7(5-6)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETLWVQQGAKXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.